molecular formula C17H24FNO5S B2545071 Tert-butyl 2-[(4-fluorosulfonyloxyphenyl)methyl]piperidine-1-carboxylate CAS No. 2411239-83-1

Tert-butyl 2-[(4-fluorosulfonyloxyphenyl)methyl]piperidine-1-carboxylate

Cat. No.: B2545071
CAS No.: 2411239-83-1
M. Wt: 373.44
InChI Key: OSKMVHFYNOXZTM-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(4-fluorosulfonyloxyphenyl)methyl]piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate protecting group at the 1-position and a 4-fluorosulfonyloxyphenylmethyl substituent at the 2-position of the piperidine ring. The fluorosulfonyloxy (-OSO₂F) group is a highly reactive leaving group, making this compound a valuable intermediate in organic synthesis, particularly in nucleophilic substitution reactions or cross-coupling processes.

Properties

IUPAC Name

tert-butyl 2-[(4-fluorosulfonyloxyphenyl)methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FNO5S/c1-17(2,3)23-16(20)19-11-5-4-6-14(19)12-13-7-9-15(10-8-13)24-25(18,21)22/h7-10,14H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKMVHFYNOXZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CC2=CC=C(C=C2)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and analogous tert-butyl piperidine-1-carboxylate derivatives:

Compound Substituent Molecular Formula Synthetic Yield Key Applications/Reactivity Reference
Tert-butyl 2-[(4-fluorosulfonyloxyphenyl)methyl]piperidine-1-carboxylate 4-Fluorosulfonyloxyphenylmethyl Likely C₁₈H₂₅FNO₅S Not reported Potential leaving group for substitutions Target
Tert-butyl 2-((1-(methoxycarbonyl)cyclobutyl)methyl)piperidine-1-carboxylate 1-(Methoxycarbonyl)cyclobutylmethyl C₁₇H₂₉NNaO₄ 49% Photoredox-catalyzed cyclobutane synthesis
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b) 4-Methylpentyl C₁₇H₃₁NO₂ 86% Model for late-stage C(sp³)–H functionalization
Tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate 2-(Trifluoromethyl)phenyl (dihydropyridine) C₁₇H₂₀F₃NO₂ 209 mg isolated Intermediate for tetrahydropyridine synthesis
Tert-butyl 4-(2-(((trifluoromethyl)sulfonyl)oxy)phenyl)piperidine-1-carboxylate 2-(Trifluoromethanesulfonyloxy)phenyl C₁₈H₂₄F₃NO₅S Not reported Sulfonate ester for coupling reactions
Tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate 4-Methylphenyl C₁₇H₂₅NO₂ Not reported Safety data available; general intermediates

Structural Analysis

  • Position of Substituents : The target compound’s 2-position substitution contrasts with 4-substituted analogs (e.g., ), which may confer distinct steric and electronic effects. For instance, 2-substituted piperidines often exhibit altered conformational flexibility compared to 4-substituted derivatives, influencing reactivity in subsequent transformations .
  • Functional Groups : The fluorosulfonyloxy group distinguishes the target compound from derivatives with trifluoromethanesulfonyloxy () or methoxycarbonyl cyclobutyl groups (). Fluorosulfonyloxy is more electrophilic than trifluoromethanesulfonyloxy due to fluorine’s electron-withdrawing effects, enhancing its utility in SN2 reactions .

Physicochemical Properties

  • Molecular Weight and Polarity: The fluorosulfonyloxy group increases molecular weight and polarity compared to non-sulfonated analogs (e.g., , MW 275.39). This may influence solubility in organic solvents like DMSO or DMF, commonly used in coupling reactions ().
  • Thermal Stability : Sulfonate esters (e.g., ) are generally stable under anhydrous conditions but hydrolyze readily in aqueous media, a trait shared by the target compound.

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